molecular formula C11H13ClO B8644193 (+/-)-2-Methyl-3-(2-tolyl)-propionyl chloride

(+/-)-2-Methyl-3-(2-tolyl)-propionyl chloride

Cat. No. B8644193
M. Wt: 196.67 g/mol
InChI Key: ARJLUYHOIORGNR-UHFFFAOYSA-N
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Patent
US05329033

Procedure details

36 g (270 mmol) of AlCl3 were added to 17.7 g (90 mmol) of acid chloride f4 in 50 ml of toluene in the course of 20 minutes, and the mixture was stirred at 80° C. for 4 hours. It was poured onto ice/HCl, extracted with toluene, washed with H2O, NaHCO3 solution and NaCl solution, dried and distilled (109° C./1 mmHg) or chromatographed (n-hexane/ethyl acetate 6:1, rF =0.44).
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH3:5][CH:6]([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[CH3:17])[C:7](Cl)=[O:8]>C1(C)C=CC=CC=1>[CH3:5][CH:6]1[CH2:10][C:11]2[C:16](=[CH:15][CH:14]=[CH:13][C:12]=2[CH3:17])[C:7]1=[O:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
17.7 g
Type
reactant
Smiles
CC(C(=O)Cl)CC1=C(C=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
It was poured onto ice/HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
washed with H2O, NaHCO3 solution and NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
distilled (109° C./1 mmHg)
CUSTOM
Type
CUSTOM
Details
chromatographed (n-hexane/ethyl acetate 6:1, rF =0.44)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1C(C2=CC=CC(=C2C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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